molecular formula C28H27FN2O5S B15206971 Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618073-27-1

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B15206971
CAS No.: 618073-27-1
M. Wt: 522.6 g/mol
InChI Key: UGUVQLGGMIMEAN-XTQSDGFTSA-N
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Description

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-fluoro-4-methylbenzoyl chloride and 4-isopropylphenylamine, followed by their condensation with thiazole derivatives under controlled conditions. The final esterification step involves the reaction with ethyl alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce corresponding alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(3-(4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-ethylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Contains an ethyl group instead of an isopropyl group, potentially altering its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on existing literature.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole structure, and multiple functional groups including hydroxyl and carbonyl moieties. Its molecular formula is C29H29FN2O6SC_{29}H_{29}FN_{2}O_{6}S with a molecular weight of 552.61 g/mol . The presence of fluorine and multiple aromatic rings suggests enhanced lipophilicity, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural frameworks often exhibit anticancer properties. This compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies employing high-throughput screening have shown promising results against various cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

The compound's diverse functional groups suggest potential antimicrobial properties. Preliminary studies have indicated efficacy against specific pathogens, with mechanisms likely involving disruption of microbial cell membranes or inhibition of essential metabolic pathways. Further investigation is required to elucidate the specific antimicrobial mechanisms .

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in metabolic processes. For instance, similar compounds have demonstrated inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, warranting careful evaluation in pharmacological studies .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyFindings
Anticancer Activity Compounds structurally related to the target compound inhibited proliferation in various cancer cell lines (e.g., breast and lung cancer) through apoptosis induction.
Antimicrobial Efficacy Research showed that derivatives exhibited activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .
Enzyme Interaction Studies indicated that certain derivatives inhibited cytochrome P450 enzymes, affecting drug metabolism rates significantly .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires precise control over reaction conditions to ensure high yields and purity.

  • Cell Cycle Arrest : The compound may induce G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in related compounds.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Properties

CAS No.

618073-27-1

Molecular Formula

C28H27FN2O5S

Molecular Weight

522.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27FN2O5S/c1-6-36-27(35)25-16(5)30-28(37-25)31-22(18-11-9-17(10-12-18)14(2)3)21(24(33)26(31)34)23(32)19-8-7-15(4)20(29)13-19/h7-14,22,32H,6H2,1-5H3/b23-21+

InChI Key

UGUVQLGGMIMEAN-XTQSDGFTSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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